The compound 4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid is a significant impurity associated with the synthesis of Atorvastatin, a widely prescribed medication for managing cholesterol levels. This compound is identified by its IUPAC name and has a CAS number of 873950-17-5. It is primarily studied in the context of pharmaceutical chemistry due to its relevance in the quality control of Atorvastatin production.
This compound is classified as a chemical impurity and is relevant in the pharmaceutical industry, particularly in the synthesis of statins like Atorvastatin. Its structural complexity and functional groups make it an important subject for research in medicinal chemistry and toxicology.
The synthesis of 4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid involves several synthetic steps that require precise reaction conditions, including:
The industrial production of this compound is closely monitored to minimize impurities in the final Atorvastatin product. The process typically involves large-scale reactors where parameters such as pressure, temperature, and concentration are rigorously controlled.
The molecular formula for 4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid is represented as:
This indicates a complex structure with multiple functional groups that contribute to its chemical behavior.
The molecular weight of this compound is approximately 630.7 g/mol, which reflects its substantial size and complexity. Its structure includes various aromatic rings and functional groups that affect its reactivity and interaction with biological systems.
The compound can undergo various chemical reactions typical for organic compounds featuring hydroxyl groups, carbonyls, and aromatic systems. These may include:
Understanding these reactions is critical for optimizing synthetic routes and ensuring high yields while minimizing by-products during the manufacturing process.
While specific mechanisms related to this impurity's pharmacological effects are not extensively documented, it can be inferred that impurities like this may influence the pharmacokinetics and pharmacodynamics of Atorvastatin.
Research indicates that impurities can alter drug efficacy and safety profiles, making it essential to study their mechanisms thoroughly.
The physical properties of 4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid include:
Chemical properties include:
Relevant data from studies indicate that understanding these properties aids in predicting how the compound will behave under different conditions.
This compound serves primarily as a research tool in pharmaceutical chemistry to study impurities in drug synthesis processes. It helps ensure the quality and safety of medications like Atorvastatin by providing insights into potential side effects or interactions due to impurities.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3